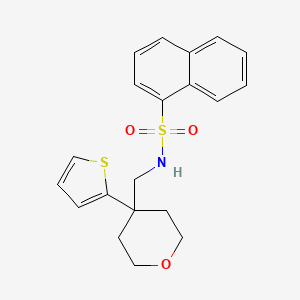

4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene, also known as DBFOB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis of Radiolabelled Compounds

One significant application of related fluorobromo and fluoroiodobenzene compounds is in the synthesis of radiolabelled synthons for medical imaging. A study by Gail and Coenen (1994) demonstrates a one-step preparation of 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene as precursors for organometallic nucleophilic reagents. These compounds are valuable in positron emission tomography (PET) imaging, showcasing the utility of bromo-fluoro derivatives in developing diagnostic tools (Gail & Coenen, 1994).

Electrochemical Applications

A novel application in the electrochemical domain involves 4-bromo-2-fluoromethoxybenzene (BFMB), utilized as a bi-functional electrolyte additive for lithium-ion batteries. Research indicates that BFMB can electrochemically polymerize to form a protective film, enhancing the battery's overcharge protection and fire retardancy, without compromising its cycle performance. This highlights the potential of bromo-fluoro derivatives in improving lithium-ion battery safety and efficiency (Zhang Qian-y, 2014).

Advanced Materials Synthesis

In the realm of advanced materials, the structural modification of poly(3,4-ethylenedioxythiophene) (PEDOT) with halobenzoic acids, including derivatives of bromo-fluorobenzoic acid, significantly enhances its conductivity. This treatment facilitates the development of high-performance, ITO-free organic solar cells, underscoring the importance of bromo-fluoro derivatives in crafting next-generation electronic materials (Tan et al., 2016).

Organic Synthesis Methodologies

Bromo-fluoro derivatives are pivotal in organic synthesis, offering pathways to synthesize complex molecules. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves steps like diazotization and bromination, revealing the compound's versatility as a synthetic intermediate (Guo Zhi-an, 2009).

Propriétés

IUPAC Name |

4-bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO4S/c1-12(2)9(13)7-4-3-6(10)5-8(7)16-17(11,14)15/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHUIWIFWVQRIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)Br)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2968592.png)

![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)

![Tert-butyl 4-[ethyl-[3-(prop-2-enoylamino)propanoyl]amino]piperidine-1-carboxylate](/img/structure/B2968602.png)

![(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2968604.png)

![9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968608.png)

![3-Phenyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2968611.png)